19-Norandrosterone (3α-hydroxy-5α-estran-17-one) is a naturally occurring metabolite of the anabolic steroid Nandrolone []. It is also endogenously produced in humans, albeit in very small quantities []. The presence of 19-Norandrosterone in urine is used as a biomarker for the administration of Nandrolone or other 19-norsteroids [, ]. Its detection plays a crucial role in anti-doping control, particularly in sports [, , , , ].
19-Norandrosterone is a steroid compound that is a significant metabolite of nandrolone, a synthetic anabolic steroid. It is primarily known for its use in doping tests within sports, as it can indicate the use of nandrolone or related substances. The compound is classified as a norsteroid due to the absence of a methyl group at the 19 position, which is characteristic of its structural family.
19-Norandrosterone is synthesized in the body from nandrolone, which is administered either parenterally or orally. It can also be produced endogenously through the metabolism of other steroids. In terms of classification, 19-norandrosterone falls under the category of anabolic steroids, specifically as a norandrogen. Its detection in urine samples is crucial for anti-doping regulations enforced by organizations such as the World Anti-Doping Agency.
The synthesis of 19-norandrosterone can be achieved through various methods, including:
19-Norandrosterone undergoes several chemical reactions within biological systems:
The mechanism of action of 19-norandrosterone primarily relates to its role as an androgenic compound. It binds to androgen receptors in various tissues, leading to anabolic effects such as increased muscle mass and strength. The compound's presence in urine serves as a biomarker for nandrolone use, which has implications for doping violations in sports.
Studies have shown that 19-norandrosterone exhibits a lower androgenic activity compared to testosterone but retains some anabolic properties due to its structural similarities .
These properties are crucial for understanding its behavior during analytical procedures and its pharmacokinetics in biological systems.
19-Norandrosterone (3α-hydroxy-5α-estran-17-one) is a reduced metabolite of 19-norsteroids with the molecular formula C₁₈H₂₈O₂ and a molar mass of 276.420 g·mol⁻¹ [1] [9]. Its core structure is characterized by the absence of the C19 angular methyl group typical of androstane steroids, resulting in an estrane skeleton (18-carbon framework). The stereochemistry features:
The molecule adopts a rigid tetracyclic conformation with seven asymmetric centers. Crystallographic studies confirm that the 5α-hydrogen atom occupies the β-position, forcing ring A into a chair conformation. This configuration significantly influences its metabolic stability, receptor interactions, and excretion pathways compared to 5β-reduced epimers like 19-noretiocholanolone [1] [3].
Table 1: Structural Characteristics of 19-Norandrosterone
Property | Description |
---|---|
Systematic Name | (3R,5S,8R,9R,10S,13S,14S)-13-Methyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one |
Molecular Formula | C₁₈H₂₈O₂ |
Molar Mass | 276.420 g·mol⁻¹ |
Canonical SMILES | C[C@]12CC[C@@H]3[C@H]4CCC@HO |
Stereochemical Centers | 7 chiral centers (3R,5S,8R,9R,10S,13S,14S) |
Key Functional Groups | 3α-hydroxyl, 17-ketone, 5α-hydrogen |
Endogenous 19-norandrosterone derives primarily from the metabolic reduction of 19-norandrogens via two established pathways:
Ovarian Synthesis Pathway: Ovarian granulosa cells convert androstenedione to 19-nortestosterone via cytochrome P450 aromatase-mediated demethylation, followed by 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) action to yield 19-norandrosterone. This pathway is particularly active during menstruation and pregnancy, explaining elevated urinary levels in these states [5] [8].
Adrenal-Peripheral Conversion: Dehydroepiandrosterone (DHEA) undergoes 19-demethylation in peripheral tissues to form 19-norandrostenedione, which is subsequently reduced by 5α-reductase (primarily isozyme I) and 3α-HSD [8].
Minor endogenous production occurs through alternative aromatization pathways where testosterone is converted directly to estradiol with 19-nortestosterone as an intermediate [7]. Studies using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) have confirmed endogenous origins by detecting ¹³C/¹²C isotopic ratios distinct from synthetic steroids [8].
Fig. 1: Biosynthetic Pathway to 19-Norandrosterone
graph LRA[Androstenedione] -- Aromatase/CYP19 --> B[19-Norandrostenedione]B -- 17β-HSD --> C[19-Nortestosterone]C -- 5α-Reductase --> D[5α-Dihydro-19-nortestosterone]D -- 3α-HSD --> E[19-Norandrosterone]
5α-Reductase (EC 1.3.1.22) is the pivotal enzyme catalyzing the irreversible reduction of 19-nortestosterone to 5α-dihydro-19-nortestosterone, the immediate precursor of 19-norandrosterone [1] [10]. This NADPH-dependent reaction involves stereospecific hydride transfer at C5, creating the 5α-H configuration:
Reaction:19-Nortestosterone + NADPH + H⁺ → 5α-Dihydro-19-nortestosterone + NADP⁺
Three isozymes drive this conversion with distinct tissue distributions:
Table 2: 5α-Reductase Isozymes in 19-Norsteroid Metabolism
Isozyme | Gene | Tissue Distribution | Affinity for 19-Nortestosterone | Inhibition Profile |
---|---|---|---|---|
Type I | SRD5A1 | Liver, skin, brain, kidney | Moderate (Km ≈ 1-5 μM) | Sensitive to dutasteride |
Type II | SRD5A2 | Prostate, seminal vesicles | High (Km ≈ 0.1-0.5 μM) | Sensitive to finasteride/dutasteride |
Type III | SRD5A3 | Cancer cells, adrenal | Low (Km > 10 μM) | Resistant to classical inhibitors |
In vitro studies with porcine Leydig cells demonstrate that 5α-reductase inhibitors (e.g., finasteride) reduce 19-norandrosterone formation by 70-90%, confirming enzymatic necessity [2]. Human studies show urinary 19-norandrosterone decreases by >95% during dutasteride therapy (inhibitor of all three isozymes), underscoring the enzyme's centrality in its biogenesis [10]. Post-reduction, 3α-hydroxysteroid dehydrogenase completes synthesis via NADH-dependent reduction of the 3-keto group [3].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0